Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Overview
Description
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate, also known as ethyl 2-(1-indenylidene)acetate, is a highly reactive organic compound with a unique structure that has attracted interest in diverse fields. It has a molecular weight of 202.25 g/mol . The IUPAC name for this compound is ethyl (2E)-2,3-dihydro-1H-inden-1-ylideneethanoate . It is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is 1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+ . This compound is a powder in its physical form .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate were not found, it’s known that similar compounds have been used in the construction of high-performance organic solar cells .
Physical And Chemical Properties Analysis
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is a powder . It has a molecular weight of 202.25 g/mol . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Process Intensification in Ethyl Acetate Production
Ethyl acetate is widely utilized as a solvent in paints, coatings, and in the production of fragrances. Research has focused on improving the production process through process intensification techniques. These techniques, such as Reactive Distillation and Pervaporation Assisted Reactive Distillation, offer several advantages over traditional processes, including energy savings and reduced capital investment. The review by Patil and Gnanasundaram (2020) emphasizes the importance of optimizing process parameters like ethanol and acetic acid flow rates, catalyst choice, and reflux ratio to enhance ethyl acetate purity and production efficiency (Patil & Gnanasundaram, 2020).
Renewable Energy through Ethyl Acetate
Ethyl acetate can also play a crucial role in renewable energy. The production of ethyl acetate from bioethanol, using appropriate catalysts, not only yields ethyl acetate but also produces pure hydrogen as a by-product. This reversible reaction facilitates a Liquid Organic Hydrogen Carrier (LOHC) process, where bioethanol serves as a renewable hydrogen carrier. The review by Santacesaria et al. (2023) outlines the feasibility of this process, highlighting the advantages of using bioethanol and ethyl acetate in terms of environmental and human safety, and operational efficiency (Santacesaria et al., 2023).
Environmental Implications and Safety Assessments
The scalability of ionic liquid-based technologies, which include ethyl acetate as a solvent for dissolving biopolymers, raises questions about their environmental impact. Ostadjoo et al. (2018) discuss the need for comprehensive toxicity assessments of ionic liquids like 1-ethyl-3-methylimidazolium acetate to ensure their safe industrial application. This mini-review highlights the urgent need for detailed toxicological evaluations before these substances can be widely used in technology (Ostadjoo et al., 2018).
Future Directions
properties
IUPAC Name |
ethyl 2-(2,3-dihydroinden-1-ylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWQDMTJGWQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694969 | |
Record name | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
CAS RN |
28002-99-5 | |
Record name | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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